Optical Rotation Confirms (S)-Configuration
The target compound, supplied as the (S)-enantiomer hydrochloride salt, exhibits a specific optical rotation of [a]D21 = -26 ± 2° (C=1 in DMF) . In contrast, the corresponding (R)-enantiomer hydrochloride salt (CAS 269396-55-6) displays [a]D25 = +24 ± 2° (C=1 in DMF) . This near-equal and opposite magnitude confirms the compound's enantiomeric purity and stereochemical identity.
| Evidence Dimension | Optical Rotation (Chirality) |
|---|---|
| Target Compound Data | [a]D21 = -26 ± 2° (C=1 in DMF) |
| Comparator Or Baseline | (R)-enantiomer: [a]D25 = +24 ± 2° (C=1 in DMF) |
| Quantified Difference | Absolute magnitude difference ~2°, with opposite sign confirming enantiomeric divergence. |
| Conditions | Polarimetry; C=1 in DMF solvent |
Why This Matters
Procurement of the specified (S)-enantiomer is non-negotiable for chiral drug synthesis, as the opposite enantiomer will produce a different 3D pharmacophore, leading to loss of target binding or unexpected off-target effects.
